molecular formula C15H28N2O3 B12996913 tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12996913
M. Wt: 284.39 g/mol
InChI Key: ROTULKJUOCRNOE-YNODCEANSA-N
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Description

tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both amino and hydroxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amino group could produce a secondary amine.

Scientific Research Applications

tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of both amino and hydroxy functional groups in a spirocyclic structure. This combination of features allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl (4R)-4-amino-2-hydroxy-2-methyl-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-13(2,3)20-12(18)17-7-5-15(6-8-17)10-14(4,19)9-11(15)16/h11,19H,5-10,16H2,1-4H3/t11-,14?/m1/s1

InChI Key

ROTULKJUOCRNOE-YNODCEANSA-N

Isomeric SMILES

CC1(C[C@H](C2(C1)CCN(CC2)C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC1(CC(C2(C1)CCN(CC2)C(=O)OC(C)(C)C)N)O

Origin of Product

United States

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